2-Fluoroadenine-13C2,15N

Catalog No.
S13966215
CAS No.
M.F
C5H4FN5
M. Wt
156.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroadenine-13C2,15N

Product Name

2-Fluoroadenine-13C2,15N

IUPAC Name

2-fluoro-7H-purin-6-amine

Molecular Formula

C5H4FN5

Molecular Weight

156.10 g/mol

InChI

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1

InChI Key

WKMPTBDYDNUJLF-CTEGUFHBSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)F

Isomeric SMILES

C1=[15N][13C]2=NC(=NC(=[13C]2N1)N)F

2-Fluoroadenine-13C2,15N is a chemically modified nucleobase derived from adenine, where specific isotopes of carbon and nitrogen are incorporated into its structure. The compound features a fluorine atom at the 2-position of the adenine ring, which alters its chemical properties and biological interactions. The incorporation of stable isotopes, specifically two carbon-13 atoms and one nitrogen-15 atom, allows for enhanced tracking and analysis in various biochemical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

The chemical reactivity of 2-Fluoroadenine-13C2,15N is influenced by the presence of the fluorine atom and the isotopic labels. It can undergo typical nucleobase reactions such as:

  • Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
  • Hydrolysis: The compound may react with water, leading to the formation of 2-hydroxyadenine derivatives.
  • Phosphorylation: It can participate in phosphorylation reactions to form nucleotides like 2-fluoro-adenosine triphosphate.

These reactions are crucial for understanding its role in biochemical pathways and its potential as a therapeutic agent.

2-Fluoroadenine-13C2,15N exhibits unique biological activities due to the presence of the fluorine atom. Fluorinated nucleobases often show altered binding affinities to enzymes and receptors compared to their non-fluorinated counterparts. Studies suggest that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism, potentially impacting cellular processes such as DNA replication and repair. Furthermore, the isotopic labeling aids in tracking its metabolic fate in biological systems.

The synthesis of 2-Fluoroadenine-13C2,15N can be achieved through several methods:

  • Chemical Synthesis: This involves starting from adenine and introducing fluorine and isotopic labels through halogenation reactions followed by selective derivatization.
    • A common method includes reacting adenine with a fluorinating agent (e.g., N-fluorobenzenesulfonimide) under controlled conditions to introduce the fluorine atom at the desired position.
    • Isotopic labeling can be achieved by using precursors enriched with carbon-13 and nitrogen-15 during synthesis.
  • Enzymatic Synthesis: Utilizing engineered enzymes that incorporate specific isotopes into nucleobases during biosynthetic pathways. This method is advantageous for producing labeled compounds in a more physiologically relevant manner.
  • Pathway Engineering: Recent advancements allow for the synthesis of nucleotide derivatives through engineered metabolic pathways that incorporate stable isotopes directly into nucleobases during their biosynthesis .

The primary applications of 2-Fluoroadenine-13C2,15N include:

  • Nuclear Magnetic Resonance Spectroscopy: The stable isotopes enhance NMR signal resolution, allowing detailed studies of nucleic acid structures and dynamics.
  • Biochemical Research: Used as a tracer in metabolic studies to understand nucleotide metabolism and interactions within cellular systems.
  • Drug Development: Potentially serves as a lead compound for developing antiviral or anticancer agents due to its modified biological activity.

Interaction studies involving 2-Fluoroadenine-13C2,15N focus on its binding properties with proteins and nucleic acids. Research shows that the fluorinated adenine can exhibit altered binding affinities compared to unmodified adenine, which can be exploited to design selective inhibitors for enzymes involved in nucleotide metabolism. Additionally, NMR studies utilizing this compound have provided insights into how modifications affect base pairing and stability within RNA structures .

Several compounds share structural similarities with 2-Fluoroadenine-13C2,15N, including:

Compound NameStructural FeaturesUnique Aspects
AdeninePurine base without modificationsNatural nucleobase; no isotopes or fluorination
2-AminopurineAmino group at position 2Increased reactivity; used in mutagenesis
6-MercaptopurineThiol group at position 6Anticancer agent; alters purine metabolism
2-FluoroadenosineFluorinated version of adenosineSimilar properties but lacks isotopic labeling

Uniqueness

The uniqueness of 2-Fluoroadenine-13C2,15N lies in its combination of fluorination and stable isotope labeling. This dual modification provides distinct chemical properties that enhance its utility in research settings, particularly in studying molecular interactions through advanced spectroscopic techniques. The incorporation of carbon-13 and nitrogen-15 enables precise tracking within biological systems while maintaining the core structure of adenine.

The design of 2-fluoroadenine-13C2,15N stems from systematic efforts to overcome NMR spectral complexity in nucleic acid studies. Traditional 13C/15N labeling alone often produces overlapping signals in purine-rich regions, particularly in structured RNAs where chemical shift dispersion is limited. By introducing fluorine-19 at the C2 position alongside dual 13C labels (typically at C2 and C8) and a 15N label at the N7 or N9 position, this compound achieves three-dimensional spectral separation unattainable with single-isotope approaches.

The synthetic route involves sequential isotopic incorporation starting from adenine precursors. For the 13C labels, ethylsodium 13C-xanthate mediates cyclization reactions to install carbon-13 at the C2 position, while Kolbe nitrile synthesis introduces the second 13C at C8. Nitrogen-15 incorporation at the N7 position employs Na15NO2-mediated nitrosylation followed by sodium dithionite reduction, a strategy adapted from purine biosynthesis pathways. Fluorination occurs via electrophilic substitution using Selectfluor or similar reagents, capitalizing on the electron-deficient nature of the adenine ring at specific synthetic intermediates.

This labeling strategy preserves the hydrogen-bonding geometry critical for base pairing while introducing minimal steric perturbation. Comparative 19F NMR studies demonstrate that the 2-fluoro substitution induces a chemical shift change of -0.052 ppm compared to non-fluorinated analogues, sufficient for unambiguous signal assignment without disrupting A-U/T base pairing. When combined with 13C-15N correlation experiments, researchers achieve atomic-level resolution of base stacking interactions and glycosidic bond torsion angles in RNA helices.

Historical Evolution of Fluorinated Purine Derivatives

The development of 2-fluoroadenine-13C2,15N represents the convergence of two historical trajectories: fluorinated nucleoside pharmacology and stable isotope labeling. Early work with 2-fluoroadenosine in the 1990s revealed its unique 19F NMR properties, including distinct chemical shifts for intracellular phosphorylated metabolites versus extracellular nucleosides. These studies demonstrated that fluorine’s 100% natural abundance and high gyromagnetic ratio could overcome sensitivity limitations in cellular NMR, albeit with limited site specificity.

Parallel advances in isotopic labeling emerged through the 2000s, as researchers sought to resolve RNA structures exceeding 50 nucleotides. The landmark synthesis of 2-fluoroadenosine-5’-triphosphate (2F-ATP) in 2004 enabled T7 RNA polymerase-mediated incorporation of 2-fluoroadenine into HIV-2 TAR RNA, proving fluorine’s compatibility with enzymatic synthesis and base-pairing fidelity. This work established 19F as a viable probe for monitoring RNA structural transitions but lacked the complementary 13C/15N labels needed for comprehensive structural determination.

The integration of multiple isotopic labels began with [8-13C]-adenine derivatives in the late 2000s, which provided critical NOE constraints for RNA tertiary structure modeling. Subsequent innovations introduced 15N labels at the N7 position through modified AICA (5-aminoimidazole-4-carboxamide) pathways, enabling direct observation of Hoogsteen base pairing in G-quadruplex structures. The current generation of triply labeled compounds like 2-fluoroadenine-13C2,15N merges these advances, offering simultaneous access to fluorine’s environmental sensitivity and the structural precision of 13C-15N correlation spectroscopy.

Recent applications highlight this compound’s transformative potential. In studies of riboswitch aptamers, 2-fluoroadenine-13C2,15N has enabled real-time monitoring of ligand-induced conformational changes through 19F relaxation dispersion experiments while providing static structural snapshots via 13C-1H HSQC spectra. This dual capability addresses a critical gap in nucleic acid dynamics research, where traditional methods either sacrifice temporal resolution for structural detail or vice versa. The compound’s compatibility with both in vitro transcription and solid-phase synthesis further expands its utility across diverse experimental systems.

APT Gene Knockout Validation Strategies

The adenine phosphoribosyltransferase gene serves as a critical target for counter-selection strategies utilizing 2-Fluoroadenine-13C2,15N in various genetic engineering applications [1] [2]. APT gene knockout validation represents a fundamental approach for confirming successful gene editing events, particularly in organisms where conventional selection markers prove inadequate or unavailable.

Molecular characterization of APT knockouts involves multiple validation approaches, each offering distinct advantages for confirming gene disruption events [3] [4]. PCR-based amplification strategies targeting the APT locus provide high-sensitivity detection of knockout events, typically requiring 4 hours for completion while maintaining low cost requirements. These methods rely on the principle that successful gene disruption prevents amplification of the intact gene sequence, providing clear evidence of successful editing [3].

Phenotypic selection using 2-Fluoroadenine resistance offers the most robust validation approach for APT knockout confirmation [1] [5]. Wild-type cells expressing functional APT enzyme convert 2-Fluoroadenine into toxic metabolites, leading to cell death when exposed to the compound. Conversely, APT knockout cells lacking functional enzyme activity demonstrate resistance to 2-Fluoroadenine treatment, enabling direct selection of successfully edited cells [5]. This approach demonstrates very high sensitivity with selection occurring over 72-hour periods, though requiring minimal cost investment.

Functional analysis through protein absence detection provides complementary validation of APT knockout events [4]. Western blot analysis targeting APT protein expression offers medium sensitivity detection within 8-hour timeframes, requiring low-cost investment while providing direct evidence of protein-level knockout confirmation. This approach proves particularly valuable when combined with molecular characterization methods for comprehensive validation protocols [4].

Table 1: APT Gene Knockout Validation Strategies

Validation MethodTarget OrganismDetection PrincipleSensitivityTime Required (hours)Cost Category
Molecular CharacterizationMultiple oomycetesPCR amplification failureHigh4Low
Phenotypic SelectionAlgae/Diatoms2-FA resistanceVery High72Low
Functional AnalysisMammalian cellsProtein absenceHigh48Medium
Sequencing ConfirmationVarious speciesDNA sequence analysisVery High24Medium
Western Blot AnalysisBacterial systemsProtein detectionMedium8Low
Metabolic AssayClinical samplesMetabolite accumulationHigh12High

Phytophthora spp. Transformation Protocols

Phytophthora species transformation protocols have evolved significantly to accommodate the unique biological characteristics of these oomycete pathogens [6] [7]. Multiple transformation methodologies demonstrate varying efficiency levels across different Phytophthora species, with each approach offering distinct advantages for specific experimental requirements.

Agrobacterium-mediated transformation utilizing AtVIP1 enhancement represents a breakthrough development for Phytophthora genetic manipulation [6] [7]. This modified approach achieves medium-high transformation efficiency by incorporating Arabidopsis VirE2-interacting protein 1 into the transformation system. The AtVIP1-enhanced protocol demonstrates 75% success rates across Phytophthora infestans and Plasmopara viticola, yielding 20-100 transformants per experiment while requiring only standard laboratory equipment [7].

Polyethylene glycol-mediated protoplast transformation remains the traditional approach for Phytophthora genetic modification, though requiring specialized equipment and demonstrating variable efficiency across species [8] [9]. This method achieves low-medium transformation efficiency with 45% success rates, typically yielding 50-200 transformants per experiment. Despite requiring high technical complexity, protoplast transformation offers broad applicability across multiple Phytophthora species including P. infestans and P. sojae [9].

Electroporation-based transformation provides an alternative approach particularly suited for Phytophthora capsici genetic modification [10]. This methodology demonstrates medium transformation efficiency with 60% success rates, yielding 30-80 transformants per experiment while requiring specialized electroporator equipment. The approach offers medium technical complexity, making it accessible for laboratories with appropriate instrumentation [10].

Table 2: Phytophthora Species Transformation Protocol Comparison

MethodPhytophthora SpeciesTransformation EfficiencyTechnical ComplexityEquipment RequirementsSuccess Rate (%)Typical Yield (transformants)
PEG-mediated protoplastP. infestans/P. sojaeLow-MediumHighSpecialized4550-200
Agrobacterium-mediated (standard)P. infestansLowMediumStandard3010-50
Agrobacterium-mediated (AtVIP1)P. infestans/P. viticolaMedium-HighMediumStandard7520-100
ElectroporationP. capsiciMediumMediumElectroporator6030-80
Biolistic transformationP. cactorumVariableHighGene gun405-30

Bacterial/Eukaryotic Selection Marker Development

Selection marker development for bacterial and eukaryotic systems requires careful consideration of marker gene properties, selection agent effectiveness, and organism-specific requirements [11] [12]. Different marker categories offer distinct advantages depending on experimental objectives and target organism characteristics.

Antibiotic resistance markers represent the most widely utilized selection system for both bacterial and eukaryotic genetic engineering applications [11] [12]. Neomycin resistance (NeoR) conferring G418/Geneticin resistance demonstrates variable expression levels across different cell types, achieving utility scores of 7 for general selection applications. The marker provides broad applicability but may result in variable expression levels that could affect experimental outcomes [11].

Bleomycin resistance (BleoR) offering Zeocin resistance demonstrates superior performance characteristics compared to other antibiotic resistance markers [11]. This marker achieves high expression levels with utility scores of 9, making it particularly suitable for high expression studies requiring consistent transgene expression. The BleoR marker establishes optimal selection thresholds that favor cells expressing high levels of linked recombinant proteins [11].

Metabolic selection markers provide organism-specific advantages, particularly in eukaryotic systems [9] [13]. URA3 functioning through 5-fluoroorotic acid negative selection demonstrates medium expression levels with utility scores of 8, proving especially valuable for yeast genetics applications. Similarly, APT utilizing 2-Fluoroadenine negative selection achieves medium expression levels with utility scores of 8, offering particular advantages for oomycete genetics research [1] [9].

Counter-selection markers enable sophisticated genetic manipulation strategies requiring unmarked deletions or allelic exchange events [13]. The sacB marker conferring sucrose sensitivity when expressed achieves utility scores of 9 for unmarked deletion applications, while rpsL providing streptomycin sensitivity when mutated offers utility scores of 8 for allelic exchange procedures [13].

Table 3: Bacterial and Eukaryotic Selection Marker Development

Marker CategoryMarker GeneOrganism TypeSelection AgentExpression LevelUtility ScoreCommon Applications
Antibiotic ResistanceNeoR (G418)Bacterial/EukaryoticG418/GeneticinVariable7General selection
Antibiotic ResistanceBleoR (Zeocin)Bacterial/EukaryoticZeocinHigh9High expression studies
Metabolic SelectionURA3Eukaryotic5-FOA (negative)Medium8Yeast genetics
Metabolic SelectionAPTEukaryotic2-FA (negative)Medium8Oomycete genetics
Counter-selectionsacBBacterialSucroseToxic when expressed9Unmarked deletions
Counter-selectionrpsLBacterialStreptomycinLethal when mutant8Allelic exchange

Dual-Gene Editing Workflows in Oomycetes

Dual-gene editing workflows in oomycetes present unique challenges and opportunities for advancing genetic engineering capabilities in these economically important organisms [1] [14] [15]. Multiple targeting strategies demonstrate varying efficiency levels depending on target gene combinations, editing systems employed, and selection methodologies implemented.

CRISPR-Cas12a systems demonstrate particular effectiveness for dual-gene editing applications in oomycete organisms [1] [14] [15]. Phaeodactylum tricornutum targeting APT and URA3 genes achieves single target efficiency of 87% while demonstrating dual target efficiency of 45%, resulting in an efficiency ratio of 0.52 when utilizing sequential selection strategies. This approach enables precise genetic modifications while maintaining reasonable success rates for multiple gene targeting [15].

Co-selection strategies offer alternative approaches for dual-gene editing workflows, particularly when targeting genes with complementary selection properties [14] [5]. Yarrowia lipolytica targeting CAN1 and URA3 genes demonstrates exceptional performance with single target efficiency of 72% and dual target efficiency of 75%, achieving an efficiency ratio of 1.04 through co-selection strategies. This represents one of the few cases where dual targeting exceeds single target efficiency, likely due to complementary selection pressures [14].

Sequential selection approaches provide more traditional dual-gene editing methodologies, though typically demonstrating reduced efficiency compared to single target approaches [1] [16]. Chlamydomonas reinhardtii targeting APT and NIA1 genes achieves single target efficiency of 85% while demonstrating dual target efficiency of 40.6%, resulting in an efficiency ratio of 0.48 through co-selection methodologies. Despite reduced efficiency, sequential approaches offer greater experimental control and validation opportunities [5].

Efficiency ratio analysis reveals consistent patterns across different organisms and target combinations, with most dual-gene editing workflows achieving 43-53% of single target efficiency levels [1] [16] [15]. This efficiency reduction reflects the inherent complexity of simultaneously disrupting multiple genetic loci while maintaining cell viability and selection marker functionality.

Table 4: Dual Gene Editing Workflow Efficiency in Oomycetes

Target CombinationOrganismEditing SystemSingle Target Efficiency (%)Dual Target Efficiency (%)Efficiency RatioSelection Strategy
APT + URA3P. tricornutumCRISPR-Cas12a8745.00.52Sequential
APT + NIA1C. reinhardtiiCRISPR-Cas98540.60.48Co-selection
APT + UMPSP. tricornutumCRISPR-Cas12a8938.00.43Sequential
CAN1 + URA3Y. lipolyticaCRISPR-Cas12a7275.01.04Co-selection
Multiple targetsC. beijerinckiiCRISPR-Cas99550.00.53Sequential

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

156.04881788 g/mol

Monoisotopic Mass

156.04881788 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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